3-oxo-3-(1H-pyrrol-2-yl)propanenitrile
Overview
Description
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, also known as 3-oxopropanenitrile or 3OPN, is an organic compound that has been studied for its potential applications in the field of science and medicine. It is a versatile compound with a wide range of biochemical and physiological effects, making it an attractive target for research and experimentation.
Scientific Research Applications
Synthesis of Derivatives : It's used in the synthesis of various chemical derivatives. For example, it helps in synthesizing 4 and 5-aminopyrazole derivatives (Hassaneen, 2007) and is also a starting material for metal dithiocarbamate complexes (Halimehjani et al., 2015). Furthermore, it aids in synthesizing new pyrazole, isoxazole, pyrimidine, and other derivatives (Ali, Elsayed, & Abdalghfar, 2010).
Anticancer Activity : Some compounds synthesized from it have demonstrated potent anticancer activity against different human cancer cell lines (Hadiyal et al., 2020).
Catalysis : As a catalyst, it's effective for the aerobic oxidation of alcohols under metal-free conditions and can be recovered and reused multiple times without significant loss in efficiency (Karimi, Farhangi, Vali, & Vahdati, 2014).
Corrosion Inhibition : Propaneitrile derivatives, including this compound, inhibit corrosion of tin in sodium chloride solutions by adsorbing on the tin surface (Fouda, Abdel-Maksoud, & Almetwally, 2015).
Fluoroquinolone Antibiotic Synthesis : It's a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic for respiratory tract infections (Lall et al., 2012).
Fluorescence Emission : In a study, poly-functionalized innovative nicotinonitriles with pyrene and/or fluorene moieties were synthesized, showing strong blue-green fluorescence emission (Hussein, El Guesmi, & Ahmed, 2019).
Antimicrobial Activities : Some derivatives have shown promising antimicrobial activities against various bacteria and yeast strains (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Mechanism of Action
Mode of Action
It is known that the pyrrole group in the molecule can potentially interact with various biological targets, influencing their function .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-3-7(10)6-2-1-5-9-6/h1-2,5,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNWETGSSJEVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458241 | |
Record name | 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90908-89-7 | |
Record name | 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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